molecular formula C10H11NO2S B1329856 2,3-Dimethoxybenzyl isothiocyanate CAS No. 34964-55-1

2,3-Dimethoxybenzyl isothiocyanate

Cat. No. B1329856
CAS RN: 34964-55-1
M. Wt: 209.27 g/mol
InChI Key: HLXLDIINPAOCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxybenzyl isothiocyanate (DMITC) is an organic compound containing sulfur and belonging to the class of isothiocyanates . It is identified with the molecular formula C10H11NO2S .


Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable isothiocyanate synthesis has been investigated using isocyanides, elemental sulfur, and amines . This process involves converting isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name 1-(isothiocyanatomethyl)-2,3-dimethoxybenzene . The InChI representation is InChI=1S/C10H11NO2S/c1-12-9-5-3-4-8(6-11-7-14)10(9)13-2/h3-5H,6H2,1-2H3 . The Canonical SMILES representation is COC1=CC=CC(=C1OC)CN=C=S .


Chemical Reactions Analysis

Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . The antimicrobial activity of ITCs against plant and foodborne pathogens has been well documented .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 209.27 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are both 209.05104977 g/mol . The Topological Polar Surface Area is 62.9 Ų . The Heavy Atom Count is 14 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 2,3-Dimethoxybenzyl isothiocyanate and related compounds have been utilized in various chemical syntheses. For instance, 3,5-dimethoxybenzyl methyl ether underwent reductive lithiation, leading to the generation of organometallic compounds useful in the synthesis of substituted resorcinols (Azzena et al., 2003). Similarly, a study on the photochemistry of 3,5-dimethoxybenzyl compounds with different leaving groups provided insights into the solvolytic reactivity of these derivatives (DeCosta et al., 2000).

Enhancing Drug Efficacy

  • 3,4-Dimethoxybenzyl isothiocyanate, a related compound, demonstrated potential in increasing the efficacy of doxorubicin in resistant colon cancer models and attenuating its toxicity (Psurski et al., 2019).

Polymers and Materials Science

  • In materials science, polymers containing 2,3-dimethoxybenzyl structures have been studied for their response to electrical fields. A comparative study of poly(2,3-dimethoxybenzyl methacrylate) and related polymers revealed the influence of dimethoxy substituents on relaxation behavior in polymers (Sanchis et al., 2010).

Protection in Organic Synthesis

  • The 2,4-dimethoxybenzyl group, a structural analog, has been utilized as a protective group in the synthesis of complex organic compounds, demonstrating its versatility in organic synthesis (Seki, 2015).

Structural Analysis

  • Structural determination of 3,5-dimethoxybenzyl bromide and related compounds has been critical for their potential use as building blocks in the synthesis of dendritic materials, highlighting the importance of structural properties in synthetic applications (Pan et al., 2005).

Environmental Sustainability

  • Research on isothiocyanates, including those structurally related to this compound, has focused on developing environmentally sustainable synthesis methods. For example, water-promoted synthesis of 2-aminobenzothiazoles using isothiocyanates demonstrated high efficiency and environmentally friendly approaches in chemical synthesis (Zhang et al., 2011).

Safety and Hazards

The safety data sheet for 2,3-Dimethoxybenzyl isothiocyanate indicates that it is for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

1-(isothiocyanatomethyl)-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-12-9-5-3-4-8(6-11-7-14)10(9)13-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXLDIINPAOCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188508
Record name 2,3-Dimethoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34964-55-1
Record name 2,3-Dimethoxybenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034964551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethoxybenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34964-55-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.